5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid
Description
5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a furan ring and a thiophene ring, both of which are known for their significant roles in medicinal chemistry and organic synthesis. The presence of these rings imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.
Properties
Molecular Formula |
C10H8O3S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-(furan-2-yl)-4-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8O3S/c1-6-5-8(10(11)12)14-9(6)7-3-2-4-13-7/h2-5H,1H3,(H,11,12) |
InChI Key |
FHQGZNJDTSRRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Coupling of Rings: The furan and thiophene rings are then coupled through a series of reactions, including bromination and subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-2-thiophenecarboxylic acid: Similar structure but lacks the methyl group on the thiophene ring.
2-(Furan-2-yl)-4-methylthiophene-3-carboxylic acid: Similar structure but with different positioning of the carboxylic acid group.
Uniqueness
5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid is unique due to the specific positioning of the furan and thiophene rings, as well as the presence of the methyl group, which can influence its chemical reactivity and biological activity .
Biological Activity
5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds featuring both furan and thiophene rings, which are known for their diverse biological activities. The presence of carboxylic acid functional groups enhances the compound's solubility and reactivity, making it a candidate for various biological applications.
Research indicates that compounds with furan and thiophene moieties can influence several biological pathways:
- Hypoxia-Inducible Factor (HIF) Activation : Studies have shown that derivatives of furan- and thiophene-2-carboxylic acids can activate HIF, a key transcription factor involved in cellular response to hypoxia. This activation can lead to the induction of anti-hypoxic proteins, which may protect cells under low oxygen conditions .
- GPR35 Agonism : Some derivatives have been identified as agonists for GPR35, a receptor implicated in various physiological processes including inflammation and pain modulation. Notably, certain thiophene derivatives demonstrated significant agonist activity, indicating potential therapeutic applications .
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. In vitro studies suggest that compounds with similar structures exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound reveal that it may inhibit tumor cell proliferation through apoptosis induction. The activation of HIF could also contribute to its anticancer effects by promoting angiogenesis in tumor microenvironments .
Case Studies
- HIF Activation Study : A study utilizing luciferase reporter assays demonstrated that furan- and thiophene-based compounds could significantly enhance HIF transcriptional activity under hypoxic conditions, suggesting their potential use in cancer therapies aimed at enhancing tumor oxygenation .
- GPR35 Agonist Activity : In a screening study, several thiophene derivatives were identified as potent GPR35 agonists with EC50 values in the nanomolar range. This finding highlights their potential role in modulating inflammatory responses .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
